3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of a catalyst, such as triflic anhydride, and may involve microwave-induced cyclodehydration to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and reduce production costs. Additionally, the implementation of environmentally benign synthesis methods, such as the use of recyclable reaction media, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with unique photoluminescence properties
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form non-covalent bonds with enzymes and receptors, leading to various biological effects. For example, its antifungal activity may be attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione: A compound with similar structural features but different functional groups.
3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine: Another triazole derivative with distinct coordination properties.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Biological Activity
3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a compound belonging to the imidazo[2,1-c][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H14FN3S, with a molecular weight of approximately 253.33 g/mol. The presence of the butylsulfanyl and fluorophenyl groups contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that imidazo[2,1-c][1,2,4]triazoles exhibit a range of biological activities. The following sections detail specific activities associated with the compound in focus.
Anticancer Activity
Imidazo[2,1-c][1,2,4]triazoles have shown promising results in anticancer studies. For instance:
- Mechanism of Action : These compounds often interact with cellular targets involved in cancer proliferation and survival. Studies have demonstrated their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
- Case Study : A derivative with similar structural features was tested against various cancer cell lines (e.g., HT-29 for colon cancer) showing IC50 values indicating significant antiproliferative effects .
Anti-inflammatory Effects
Compounds within this class have been evaluated for their anti-inflammatory properties:
- Pro-inflammatory Cytokine Inhibition : Research has indicated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS) .
- Case Study : A related study highlighted that triazole derivatives exhibited COX-2 inhibitory activity along with a favorable selectivity ratio compared to COX-1 .
Antimicrobial Properties
The antimicrobial potential of imidazo[2,1-c][1,2,4]triazoles has been explored in various studies:
- Broad Spectrum Activity : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
3-butylsulfanyl-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4S/c1-2-3-10-20-14-17-16-13-18(8-9-19(13)14)12-6-4-11(15)5-7-12/h4-7H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQHTNHFYUSZOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.